molecular formula C16H19NO3 B12222250 ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate

ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No.: B12222250
M. Wt: 273.33 g/mol
InChI Key: QMMIVPWPXRYUQF-UHFFFAOYSA-N
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Description

Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate is a complex organic compound with a unique structure that includes a benzoxazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the benzoxazocine ring through cyclization reactions, followed by the introduction of the ethyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2{S},6{S})-2,4-dimethyl-3,6-dihydro-2{H}-2,6-methano-1,3-benzoxazocine-5-carboxylate include other benzoxazocine derivatives and related bicyclic compounds.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate

InChI

InChI=1S/C16H19NO3/c1-4-19-15(18)14-10(2)17-16(3)9-12(14)11-7-5-6-8-13(11)20-16/h5-8,12,17H,4,9H2,1-3H3

InChI Key

QMMIVPWPXRYUQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2(CC1C3=CC=CC=C3O2)C)C

Origin of Product

United States

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